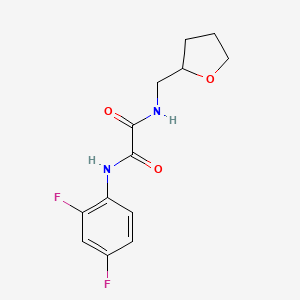

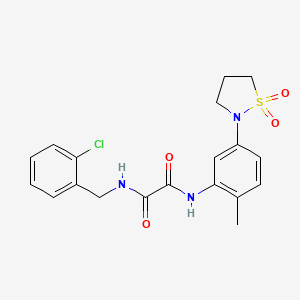

N-(3-carbazol-9-yl-2-hydroxypropyl)-5-chloro-2-methoxy-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbazole moiety, a hydroxypropyl group, and a benzenesulfonamide group. The carbazole moiety is a tricyclic structure that is often found in pharmaceuticals and materials science due to its unique photophysical properties .Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo various chemical reactions. For instance, the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions. The carbazole moiety might also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include a relatively high molecular weight, potential for hydrogen bonding due to the presence of the sulfonamide and hydroxy groups, and potential for aromatic stacking interactions due to the presence of the carbazole and benzene rings .Scientific Research Applications

Neurogenesis Enhancement

One of the derivatives of the compound, specifically an aminopropyl carbazole derivative, has been studied for its ability to induce neurogenesis by increasing the final cell division in neural stem cells (NSCs). This derivative did not induce astrocytogenesis during NSC differentiation but significantly enhanced BrdU-positive neurons, suggesting its potential in promoting neurogenesis through the induction of final cell division during NSC differentiation (Shin et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-5-chloro-2-methoxy-N-methylbenzenesulfonamide is the memristor , a type of resistive random access memory (ReRAM) device . The compound is incorporated into the active layer of the memristor, which is sandwiched between electrodes . The memristor emulates synaptic plasticity, a fundamental property of nervous systems that governs learning, forgetting, and information storage in memory .

Mode of Action

The compound interacts with its target by facilitating resistive switching, a process modulated by the applied voltage . The resistive switching is driven by the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .

Biochemical Pathways

The compound affects the resistive switching pathway in the memristor. The resistive switching is a result of the electric field-induced reorientation of heterocycles and the trapping/detrapping of charges in localized states within the bulk of the polymer .

Pharmacokinetics

While the ADME properties of the compound are not explicitly mentioned in the search results, the compound demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .

Result of Action

The compound enables the memristor to exhibit rewriteable flash memory behavior with bistable conductivity . The device can gradually increase or decrease its resistance, stimulated by a series of low amplitude voltage pulses, depending on the polarity, number, and frequency of stimulation pulses . This behavior is analogous to the potentiation and depression of neuronal synapses .

Action Environment

The action of the compound is influenced by environmental factors such as the applied voltage and the physical crosslinking caused by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains . This physical network enhances the thermal and mechanical stability of the compound, highlighting its potential as a suitable material for organic memory devices .

properties

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-5-chloro-2-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O4S/c1-25(31(28,29)23-13-16(24)11-12-22(23)30-2)14-17(27)15-26-20-9-5-3-7-18(20)19-8-4-6-10-21(19)26/h3-13,17,27H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSBYLVMWUVZBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2975178.png)

![3-[(2-Ethoxynaphthalene-1-carbonyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2975179.png)

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2975188.png)

![(E)-3-naphthalen-2-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2975190.png)

![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2975191.png)

![7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2975192.png)

![3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2975195.png)

![8-(3-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2975197.png)